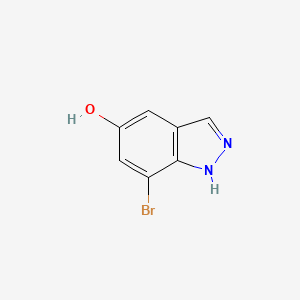

7-Bromo-1H-indazol-5-ol

CAS No.: 1512720-83-0

Cat. No.: VC6784315

Molecular Formula: C7H5BrN2O

Molecular Weight: 213.034

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1512720-83-0 |

|---|---|

| Molecular Formula | C7H5BrN2O |

| Molecular Weight | 213.034 |

| IUPAC Name | 7-bromo-1H-indazol-5-ol |

| Standard InChI | InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) |

| Standard InChI Key | ZEMGQGFUMYTDTQ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C=NN2)Br)O |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

7-Bromo-1H-indazol-5-ol (CHBrNO) consists of a bicyclic indazole system with a bromine atom at position 7 and a hydroxyl group at position 5 (Figure 1). The molecular weight is estimated at 229.03 g/mol based on halogen substitution trends in analogous indazoles .

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 229.03 g/mol |

| Density (predicted) | 1.8–2.0 g/cm³ |

| Boiling Point | ~390–410°C |

| LogP (logarithmic octanol-water partition coefficient) | 1.9–2.3 |

Table 1: Predicted physicochemical properties of 7-bromo-1H-indazol-5-ol, derived from brominated indazole analogs .

The bromine atom introduces steric and electronic effects that influence reactivity, while the hydroxyl group enables hydrogen bonding and acidity (predicted pKa ~9–10) .

Synthetic Methodologies

Cyclization Strategies

Synthesis of 7-bromo-1H-indazol-5-ol likely follows routes similar to those for 7-bromo-4-chloro-1H-indazol-3-amine :

-

Bromination: Electrophilic aromatic substitution (EAS) on a pre-functionalized indazole precursor using brominating agents (e.g., NBS or Br).

-

Hydroxylation: Directed ortho-metalation (DoM) or Ullmann-type coupling to introduce the hydroxyl group at position 5.

A representative pathway involves:

-

Starting from 5-nitroindazole, sequential bromination (position 7) followed by nitro group reduction and diazotization/hydroxylation.

-

Purification via recrystallization (methanol/water mixtures) yields the target compound .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes EAS at positions 3 and 4 (para/ortho to hydroxyl group) :

-

Nitration: HNO/HSO introduces nitro groups, enabling further reduction to amines.

-

Sulfonation: Fuming HSO adds sulfonic acid moieties for solubility modification.

Nucleophilic Displacement

The C7 bromine participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysis) :

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume